4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.28 | Singlet | 1H | NH (pyrrole) |
| 7.56 | Doublet | 2H | Aromatic H (C₆H₄, J = 8.8 Hz) |
| 7.08 | Doublet | 2H | Aromatic H (C₆H₄, J = 8.7 Hz) |
| 5.32 | Singlet | 1H | CH (barbituric acid) |
| 3.90 | Singlet | 3H | OCH₃ (ester) |
| 3.41 | Singlet | 3H | NCH₃ (pyrimidine) |
| δ (ppm) | Assignment |
|---|---|
| 174.1 | C=O (carbonyl) |
| 161.0 | C=O (ester) |
| 158.2 | C=O (pyrimidine) |
| 141.1 | Aromatic C (C₆H₄) |
| 110.4 | Pyrrole C |
| 48.1 | CH (ethyl bridge) |
| 31.0 | NCH₃ |
The NMR data confirm the presence of the pyrrolopyrimidine core, ethyl linker, and benzoate ester.
Infrared (IR) Spectroscopy for Functional Group Identification
| Band | Assignment |
|---|---|
| 3399–3183 | N–H stretch (amine, pyrrole) |
| 1692–1650 | C=O stretch (ester, pyrimidine) |
| 1554 | C=N stretch (aromatic ring) |
| 1435 | C–H bend (aromatic) |
| 1237 | C–O–C stretch (ester) |
The IR spectrum corroborates carbonyl, amine, and ester functionalities.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
| m/z | Ion | Fragmentation Pathway |
|---|---|---|
| 313.128 | [M+H]⁺ | Molecular ion |
| 269.2 | [M–COOCH₃+H]⁺ | Loss of methoxycarbonyl |
| 241.1 | [M–C₆H₄COOCH₃+H]⁺ | Cleavage of ethyl bridge |
| 150.0 | Pyrrolopyrimidine core | Rearrangement |
The fragmentation pattern highlights the stability of the pyrrolopyrimidine core and the lability of the ester group.
Properties
IUPAC Name |
methyl 4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-24-15(23)9-5-2-8(3-6-9)4-7-10-11-12(18-13(10)21)19-16(17)20-14(11)22/h2-3,5-6,10H,4,7H2,1H3,(H4,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIHXHRROKFHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
. .
Mode of Action
. .
Biochemical Pathways
. This disruption in the pathway leads to a decrease in the production of dTMP, which is a necessary component for DNA replication and repair. .
Biological Activity
4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester (CAS Number: 193265-47-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H14N4O4
- Molecular Weight : 314.3 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C for long-term storage; room temperature for shipping
The compound is structurally related to pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to exhibit dual inhibition of key enzymes in the purine biosynthesis pathway. Specifically, it targets:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase)
- AICAR Transformylase (AICARFTase)
These enzymes are crucial for nucleotide metabolism and are often overexpressed in cancer cells, making them attractive targets for anticancer therapies .
Antiproliferative Effects
Research indicates that compounds similar to this compound demonstrate significant antiproliferative activity against various cancer cell lines. The mechanism involves the depletion of purine nucleotides leading to cell cycle arrest and apoptosis in tumor cells.
Case Studies
- Study on Antifolate Activity : A study demonstrated that 5-substituted pyrrolo[2,3-d]pyrimidines exhibited dual inhibition of GARFTase and AICARFTase in vitro. These compounds were effective against drug-resistant tumor cells by targeting multiple pathways involved in purine synthesis .
- Cellular Uptake Mechanisms : Another investigation focused on the transport specificity of these compounds. It was found that modifications in the chemical structure enhanced selectivity for folate receptors over reduced folate carriers (RFC), which is beneficial for targeting tumors that express high levels of folate receptors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences biological activity. For instance:
- Compounds with longer carbon bridges showed enhanced selectivity and potency against GARFTase and AICARFTase.
- The introduction of functional groups at the 5-position improved cellular uptake and antiproliferative efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O4 |
| Molecular Weight | 314.3 g/mol |
| CAS Number | 193265-47-3 |
| Antiproliferative Activity | Significant against cancer cells |
| Target Enzymes | GARFTase, AICARFTase |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester exhibit promising anticancer activity. The pyrrolopyrimidine moiety is known for its ability to inhibit key enzymes involved in cancer cell proliferation.
Case Study: Inhibition of SHP2
One notable study highlighted the role of pyrrolopyrimidine derivatives as inhibitors of the SHP2 enzyme, which is implicated in various cancers. The compound showed significant inhibition in vitro, suggesting its potential as a therapeutic agent against tumors that rely on SHP2 for growth and survival .
Structure-Activity Relationship (SAR)
The compound's structure allows for modifications that can enhance its biological activity. SAR studies have demonstrated that variations in the amino and ester groups can significantly affect the compound's potency and selectivity against cancer cells.
Data Table: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Alkyl chain length | Increased lipophilicity | |
| Functional groups | Altered binding affinity | |
| Stereochemistry | Impact on metabolic stability |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its development as a drug. Studies have shown that modifications to the methyl ester can improve solubility and bioavailability.
Key Findings:
- Absorption: Enhanced by the presence of the methyl ester group.
- Metabolism: Subject to hydrolysis in biological systems.
- Elimination: Primarily through renal pathways.
Potential Applications Beyond Oncology
While primarily studied for anticancer properties, there are indications that this compound may also have applications in:
4.1 Neurology
Compounds with similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for treating conditions like Alzheimer's disease.
4.2 Antiviral Activity
Emerging studies suggest potential antiviral properties against specific viral infections. Further research is needed to explore these avenues thoroughly.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-d]Pyrimidine Family
(a) 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
- CAS : 137281-39-1
- Molecular Formula : C₁₅H₁₄N₄O₃
- Molecular Weight : 298.30
- Key Differences : Lacks the methyl ester and the 6-oxo group.
- Functional Impact :
(b) Methyl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
- CAS : 155405-80-4
- Molecular Formula : C₁₆H₁₆N₄O₃
- Molecular Weight : 312.33
- Key Differences : Retains the methyl ester but lacks the 6-oxo group.
- Functional Impact :
Non-Pyrrolo[2,3-d]Pyrimidine Antifolates
(a) ICI D1694 (Quinazoline Antifolate)
- Structure : Quinazoline core with a glutamate tail.
- Mechanism : TS inhibition via competitive binding (Ki = 62 nM).
- Comparison :
Impurity Profiles and Stability
Preparation Methods
Key Reaction Steps in Pemetrexed Intermediate Synthesis
The synthesis of this compound is typically embedded within the broader pemetrexed disodium production pathway. A convergent approach involves two primary segments:
-
Preparation of the Pyrrolo[2,3-d]pyrimidine Core :
The pyrrolo[2,3-d]pyrimidine moiety is synthesized via cyclization of 2,4-diamino-6-hydroxypyrimidine with α,β-unsaturated carbonyl compounds. For example, reaction with methyl acrylate under basic conditions yields the bicyclic structure, which is subsequently oxidized to introduce the 4,6-diketone groups. -
Side Chain Introduction :
The benzoic acid methyl ester side chain is attached via a Heck coupling or nucleophilic substitution. A reported method involves reacting 4-vinylbenzoic acid methyl ester with the brominated pyrrolo[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst.
Representative Synthetic Protocol
The following optimized procedure is adapted from the pemetrexed disodium synthesis literature:
Step 1: Bromination of Pyrrolo[2,3-d]pyrimidine
5-Bromo-2-amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidine (10 mmol) is dissolved in anhydrous DMF (50 mL). N-Bromosuccinimide (12 mmol) is added at 0°C, and the mixture is stirred for 6 hours. The product is isolated via precipitation in ice-water (yield: 82%).
Step 2: Palladium-Mediated Coupling
The brominated intermediate (5 mmol), 4-vinylbenzoic acid methyl ester (6 mmol), Pd(OAc)₂ (0.1 mmol), and triethylamine (15 mmol) are refluxed in DMF (30 mL) under nitrogen for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound (68% yield).
Optimization of Reaction Conditions
Catalytic System Efficiency
The choice of palladium catalyst significantly impacts coupling efficiency. Comparative studies reveal that Pd(OAc)₂ outperforms Pd(PPh₃)₄ in terms of yield and reaction time (Table 1).
Table 1: Catalyst Screening for Coupling Reaction
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | None | 110 | 68 |
| Pd(PPh₃)₄ | PPh₃ | 110 | 45 |
| PdCl₂(dppf) | dppf | 110 | 52 |
Solvent and Temperature Effects
Polar aprotic solvents like DMF and DMSO facilitate higher yields compared to THF or toluene. Elevated temperatures (110–120°C) are critical for achieving complete conversion within 24 hours.
Analytical Characterization
Spectroscopic Data
The compound’s structure is confirmed through a combination of NMR, MS, and IR spectroscopy:
Purity and Impurity Profiling
HPLC analysis using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) shows >95% purity for industrial-grade material. Major impurities include:
-
Des-methyl ester derivative (4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) due to ester hydrolysis during workup.
-
Diastereomeric byproducts arising from incomplete stereocontrol during cyclization.
Industrial-Scale Production Challenges
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester?
Answer:
The synthesis typically involves multi-step reactions, drawing from analogous pyrrolo[2,3-d]pyrimidine protocols. A common approach includes:
Core Formation : Coupling a cyanoacetate derivative (e.g., ethyl 2-cyanoacetate) with a brominated ethyl benzoate precursor to form the pyrrolo-pyrimidine scaffold.
Cyclization : Acidic or thermal conditions promote cyclization, as seen in the synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, where formamidine addition facilitates ring closure .
Oxidation : Introduction of the 4,6-dioxo groups may require controlled oxidation steps, such as using hydrogen peroxide or potassium permanganate.
Esterification : Final esterification of the benzoic acid moiety with methanol under acidic catalysis.
Key Validation : Intermediate purity is confirmed via HPLC (≥98%), and structural integrity is verified using 1H NMR (e.g., aromatic protons δ 6.5–7.2) and HRMS (e.g., [M+H]+ calculated for C₁₆H₁₇N₃O₄: 316.1294) .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?
Answer:
- 1H/13C NMR : Assign tautomeric forms (e.g., lactam-lactim tautomerism in the pyrrolo-pyrimidine core) using 2D NMR (COSY, HSQC). For example, the NH proton in the 2-amino group typically appears as a broad singlet (δ 5.8–6.2) .
- HRMS : Confirm molecular weight with <2 ppm error. Discrepancies in fragmentation patterns may arise from residual solvents; use high-resolution columns (C18, 5 µm) for LC-MS analysis .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substitution on the pyrrole ring) by comparing experimental bond angles with published structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
